(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-(2-methoxyethyl)ethenesulfonamide

Description

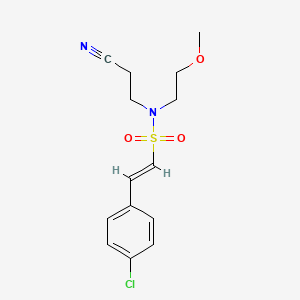

(E)-2-(4-Chlorophenyl)-N-(2-cyanoethyl)-N-(2-methoxyethyl)ethenesulfonamide is a sulfonamide derivative featuring a conjugated ethene bridge linked to a 4-chlorophenyl group and a bis-alkylated sulfonamide nitrogen. The nitrogen substituents include a 2-cyanoethyl and a 2-methoxyethyl group, which confer unique electronic and steric properties. The 4-chlorophenyl group may enhance electrophilicity and influence biological activity, as seen in related ethenesulfonamide inhibitors .

Properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-(2-methoxyethyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3S/c1-20-11-10-17(9-2-8-16)21(18,19)12-7-13-3-5-14(15)6-4-13/h3-7,12H,2,9-11H2,1H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEVZRVESJAZPT-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCC#N)S(=O)(=O)C=CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCC#N)S(=O)(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-(2-methoxyethyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

This compound belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities. The structural features, including the ethenesulfonamide moiety and various substituents on the phenyl ring, contribute to its pharmacological properties.

Structural Formula

The chemical structure can be represented as follows:

The primary mechanism through which this compound exerts its biological effects involves:

- Endothelin Receptor Antagonism : Similar to other sulfonamide derivatives, this compound has been shown to act as an antagonist at endothelin receptors, which play a crucial role in cardiovascular regulation. By blocking these receptors, the compound may help manage conditions like hypertension and heart failure .

- Microtubule Targeting : Research indicates that derivatives of ethenesulfonamide can inhibit cancer cell proliferation by disrupting microtubule dynamics. This is particularly relevant in cancer therapies where microtubule stabilization is a target .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Inhibition of Cancer Cell Proliferation : A quantitative structure-activity relationship (QSAR) study demonstrated that modifications to the compound's structure could enhance its efficacy against various cancer cell lines. The study indicated a strong correlation between specific molecular descriptors and anticancer activity, with some derivatives showing IC50 values in the low micromolar range .

- Case Study : In a study involving prostate cancer cells, compounds similar to this compound were shown to significantly reduce cell viability and induce apoptosis through microtubule destabilization .

Other Biological Activities

The compound also exhibits a range of other biological effects:

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use in treating infections .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .

Structure-Activity Relationship (SAR) Data

| Compound Variant | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Base Compound | 15 | Microtubule destabilization |

| Variant A | 5 | Endothelin receptor antagonism |

| Variant B | 10 | Dual action (anticancer & antimicrobial) |

Scientific Research Applications

The compound (E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-(2-methoxyethyl)ethenesulfonamide is a sulfonamide derivative that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, including anticancer and antimicrobial activities.

Structure

The compound features:

- A 4-chlorophenyl moiety, which may contribute to its biological activity.

- A cyanoethyl group, which can enhance lipophilicity and bioavailability.

- A methoxyethyl substituent that may influence solubility and pharmacokinetics.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including those similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells, as shown in studies involving derivatives with similar structures .

- Targeted Cancer Types : They have been tested against colon, breast, and cervical cancer cells, demonstrating promising results in inhibiting cell proliferation .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. The specific compound has been evaluated for its activity against bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies have reported the MIC values for various strains, indicating effective inhibition at relatively low concentrations .

- Mechanism : The antimicrobial action is often linked to the inhibition of bacterial folate synthesis pathways, similar to other sulfonamide antibiotics.

Drug Development Potential

The structural characteristics of this compound suggest it could be a candidate for further drug development:

- Oral Bioavailability : The methoxyethyl group may enhance the compound's solubility and absorption when administered orally .

- Drug-Likeness : Computational models predict favorable drug-like properties based on its structure, suggesting potential for development as an oral therapeutic agent .

Case Study 1: Anticancer Evaluation

A series of experiments were conducted using derivatives of sulfonamides to evaluate their anticancer properties. These studies utilized various human cancer cell lines to assess cytotoxicity and apoptosis induction. The results indicated that certain derivatives showed high efficacy against specific cancer types, supporting the potential of this compound as a lead compound in anticancer drug discovery.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it possessed significant antibacterial activity, with some derivatives outperforming traditional antibiotics. This highlights its potential application in treating bacterial infections.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physical properties of sulfonamides are heavily influenced by substituents. A comparative analysis of key analogues is provided below:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 6s ) increase melting points due to enhanced intermolecular interactions.

- Bulky substituents (e.g., trimethoxyphenyl in 6s ) reduce yields compared to simpler aryl groups (e.g., 6e ) .

- The target compound’s 4-chlorophenyl group and flexible N-alkyl chains may lower its melting point relative to rigid N-aryl analogues.

Key Observations :

- N-Alkyl substituents (e.g., cyanoethyl, methoxyethyl) may increase solubility compared to N-aryl groups but could reduce affinity due to decreased π-π stacking .

Challenges :

- Steric hindrance from the N-alkyl groups may reduce reaction efficiency compared to N-aryl analogues.

- The cyano group’s polarity could complicate purification.

Q & A

Q. What are the recommended synthetic routes for (E)-2-(4-chlorophenyl)-N-(2-cyanoethyl)-N-(2-methoxyethyl)ethenesulfonamide?

- Methodological Answer : A feasible approach involves multi-step nucleophilic substitution and sulfonylation. For example:

Start with 4-chlorophenyl ethene as the core structure.

Introduce the sulfonamide group via reaction with sulfonyl chloride under anhydrous conditions (e.g., THF, 0–5°C).

Perform sequential alkylation with 2-cyanoethyl and 2-methoxyethyl groups, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

Key Considerations : Optimize reaction time and temperature to avoid by-products (e.g., over-alkylation). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the (E)-configuration and confirm stereochemistry. Similar sulfonamides have been analyzed using centrosymmetric head-to-tail intermolecular interactions .

- NMR Spectroscopy : Use - and -NMR to verify substituent integration (e.g., methoxyethyl protons at δ ~3.4–3.6 ppm, cyanoethyl signals at δ ~2.8–3.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z ~380–385 for CHClNOS) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor activity .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Antimicrobial Susceptibility : Follow CLSI guidelines for bacterial/fungal strains (e.g., E. coli, C. albicans) .

Advanced Research Questions

Q. How do the electronic properties of the substituents influence the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Spectroscopic Analysis : Use Hammett constants (σ) to correlate substituent effects (e.g., electron-withdrawing -Cl vs. electron-donating -OCH) on reaction rates.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution and nucleophilic attack sites.

- Case Study : Methoxyethyl groups may enhance solubility but reduce electrophilicity at the sulfonamide sulfur, requiring activation via Lewis acids (e.g., AlCl) .

Q. What strategies can resolve contradictions in yield data from different synthetic protocols?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, temperature). For instance, reported low yields (2–5%) in multi-step syntheses, suggesting side reactions.

- Kinetic Studies : Monitor intermediates via in-situ FTIR or HPLC to identify bottlenecks (e.g., hydrolysis of cyanoethyl groups in aqueous conditions).

- Alternative Routes : Explore microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What computational methods are used to predict the binding affinity of this sulfonamide with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with proteins (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with the sulfonamide group and hydrophobic contacts with the chlorophenyl ring.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes.

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify ΔG. Cross-validate with experimental IC data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.